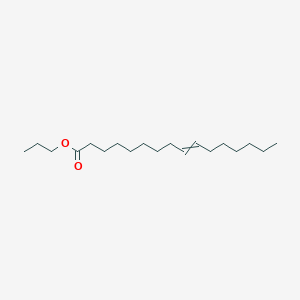

Propyl hexadec-9-enoate

Descripción

Propyl hexadec-9-enoate is an ester derived from hexadec-9-enoic acid (a mono-unsaturated fatty acid with a double bond at the 9th carbon) and propanol. Its molecular formula is C₁₉H₃₆O₂, with a molecular weight of 296.488 g/mol, and it is assigned the CAS registry number 143412-98-0 .

Propyl hexadec-9-enoate is categorized as a functional chemical material, with applications in industries such as cosmetics, lubricants, and specialty chemicals.

Propiedades

Número CAS |

143412-98-0 |

|---|---|

Fórmula molecular |

C19H36O2 |

Peso molecular |

296.5 g/mol |

Nombre IUPAC |

propyl hexadec-9-enoate |

InChI |

InChI=1S/C19H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19(20)21-18-4-2/h9-10H,3-8,11-18H2,1-2H3 |

Clave InChI |

NTVJSANKWWVPKI-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC=CCCCCCCCC(=O)OCCC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Propyl hexadec-9-enoate can be synthesized through the esterification of hexadec-9-enoic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of propyl hexadec-9-enoate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and efficiency. Industrial production may also involve the use of continuous reactors and advanced separation techniques to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

Propyl hexadec-9-enoate undergoes various chemical reactions, including:

Oxidation: The double bond in the hexadec-9-enoate moiety can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Epoxides, diols.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Propyl hexadec-9-enoate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

Biology: Investigated for its role in biological membranes and lipid metabolism.

Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized in the production of lubricants, surfactants, and plasticizers.

Mecanismo De Acción

The mechanism of action of propyl hexadec-9-enoate involves its interaction with biological membranes and enzymes. The ester can be hydrolyzed by esterases to release hexadec-9-enoic acid and propanol, which can then participate in various metabolic pathways. The compound’s effects are mediated through its incorporation into lipid bilayers and its influence on membrane fluidity and function.

Comparación Con Compuestos Similares

Key Observations:

- Alkyl Chain Impact: Increasing the ester alkyl chain length (e.g., methyl → propyl → decyl) elevates molecular weight and hydrophobicity, which may enhance stability in non-polar matrices but reduce solubility in polar solvents .

- Unsaturation Effects: The cis or trans configuration of the double bond in hexadec-9-enoate derivatives influences melting points and oxidative stability. For instance, trans-isomers typically exhibit higher melting points than cis-isomers due to tighter molecular packing .

Physicochemical Properties

Limited experimental data are available for propyl hexadec-9-enoate, but trends can be inferred from analogs:

- Volatility: Methyl hexadec-9-enoate is reported as a volatile compound in fungal metabolites, suggesting its utility in flavor/fragrance applications . Propyl and decyl analogs, with higher molecular weights, likely exhibit lower volatility.

- Viscosity and Phase Behavior: In metal-organic frameworks (MOFs), propyl-substituted compounds demonstrate lower viscosity at melting temperatures compared to butyl derivatives, hinting that shorter alkyl chains reduce intermolecular friction . This trend may extend to alkenoate esters.

Research and Industrial Relevance

Q & A

Basic: What synthetic methodologies are recommended for producing propyl hexadec-9-enoate with high enantiomeric purity?

Answer:

Propyl hexadec-9-enoate is synthesized via esterification of (Z)-hexadec-9-enoic acid with enantiomerically pure propanol derivatives. Key steps include:

- Using (R)- or (S)-propanol to control stereochemistry at the ester linkage.

- Catalytic acid (e.g., sulfuric acid) or enzymatic esterification to enhance yield and selectivity .

- Purification via fractional distillation or preparative chromatography. Chiral HPLC or polarimetry should confirm enantiomeric purity (>98% recommended for bioactivity studies) .

Advanced: How do stereochemical configurations of propyl hexadec-9-enoate influence its bioactivity in Lepidoptera species?

Answer:

Enantiomeric specificity is critical. For example:

- In Zygaenidae moths, neither (2R)- nor (2S)-butan-2-yl (Z)-hexadec-9-enoate attracted Crimean species, suggesting structural or ecological specificity .

- Testing enantiomers in non-Crimean populations or related taxa (e.g., Procridinae) is advised.

- Methodological considerations :

- Use electroantennography (EAG) to screen receptor responses.

- Field trials should compare enantiomers at varying concentrations (10–100 µg/lure) with controls .

Basic: What analytical techniques are essential for characterizing propyl hexadec-9-enoate?

Answer:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for (Z)-configuration (δ 5.3–5.4 ppm for olefinic protons) and ester carbonyl (δ 170–175 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺ at m/z 296.5) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify ester C=O stretch (~1740 cm⁻¹) and cis double bond (~720 cm⁻¹) .

Advanced: How should field experiments be designed to assess propyl hexadec-9-enoate’s ecological role as a pheromone analog?

Answer:

- Experimental design :

- Site selection : Prioritize regions with high Zygaenidae diversity (e.g., Mediterranean ecosystems) .

- Dosage : Test 10–500 µg/lure to establish dose-response curves.

- Controls : Include blank lures and structurally similar esters (e.g., dodec-5-enoate derivatives) .

- Data collection :

- Use randomized trap placement to minimize spatial bias.

- Monitor daily catches over 2–4 weeks to account for temporal variability .

Basic: What safety protocols are critical when handling propyl hexadec-9-enoate in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Storage : Keep in airtight containers at 4°C, away from oxidizing agents .

- Disposal : Follow hazardous waste guidelines for esters (e.g., neutralization before disposal) .

Advanced: How can researchers resolve contradictory data on propyl hexadec-9-enoate’s bioactivity across studies?

Answer:

- Systematic analysis framework :

- Contradiction resolution :

Basic: What are the key parameters for optimizing propyl hexadec-9-enoate’s stability in long-term storage?

Answer:

- Temperature : Store at –20°C in argon-flushed vials to prevent oxidation of the (Z)-double bond .

- Light exposure : Use amber glassware to avoid UV-induced isomerization.

- Purity monitoring : Regular GC-MS analysis to detect degradation products (e.g., trans-isomers) .

Advanced: What computational approaches can predict propyl hexadec-9-enoate’s interactions with insect olfactory receptors?

Answer:

- Molecular docking : Model interactions with Procridinae odorant-binding proteins (OBPs) using software like AutoDock Vina.

- Dynamic simulations : Assess binding stability via molecular dynamics (MD) over 100-ns trajectories.

- Validation : Compare predictions with EAG data from antennal receptors .

Basic: How should researchers document methodological reproducibility in studies involving propyl hexadec-9-enoate?

Answer:

- Detailed protocols : Include synthesis steps, purification criteria, and bioassay conditions (e.g., lure age, trap spacing) .

- Data transparency : Publish raw datasets (e.g., catch counts, NMR spectra) in supplementary materials.

- Ethical reporting : Disclose conflicts (e.g., funding sources) and adhere to journal guidelines for chemical nomenclature .

Advanced: What statistical methods are appropriate for analyzing dose-dependent responses in propyl hexadec-9-enoate bioassays?

Answer:

- Dose-response modeling : Fit data to logistic curves (e.g., EC₅₀ estimation via nonlinear regression).

- Multivariate analysis : Use ANOVA to isolate effects of enantiomer, dose, and environmental factors.

- Error reporting : Include 95% confidence intervals and p-values adjusted for multiple comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.